Pentoxyverine citrate
Overview
Description
Pentoxyverine citrate, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It is used to suppress a cough in the common cold, flu, bronchitis, and sinusitis . It is an active ingredient in over-the-counter cough suppressants .
Molecular Structure Analysis
The molecular formula of Pentoxyverine citrate is C20H31NO3.C6H8O7 . Its average mass is 525.589 Da and its monoisotopic mass is 525.257385 Da .Physical And Chemical Properties Analysis
Pentoxyverine citrate is an oily matter . Its boiling point is 165-170 °C . It is soluble in dichloromethane and slightly soluble in methanol . The refractive index is 1.4990-1.5010 .Scientific Research Applications
Quantification and Analysis Techniques :
- Extraction-free Spectrophotometric Assay : An innovative approach for quantifying Pentoxyverine citrate involves the use of sulfonephthalein dyes, enabling the analysis of the drug in both pharmaceutical formulations and human serum samples. This method offers advantages like high sensitivity and accuracy, making it a significant development in pharmaceutical analysis (Mohamed, Issa, & Elfeky, 2019).
- HPLC Methods : High-Performance Liquid Chromatography (HPLC) methods have been established for the determination of Pentoxyverine citrate content in various formulations, offering a precise and reliable means for quality control (Xi, 2015).
Preparation and Formulation Studies :
- Superfine Powders by Spray Drying Process : Research has been conducted on the preparation of superfine Pentoxyverine citrate powders using spray drying techniques. The optimization of this process could potentially enhance the drug's efficacy and broaden its application in pharmaceutical formulations (Chen, 2015).
Molecular and Structural Studies :
- Spectroscopic and Thermogravimetric Studies : Detailed structural characterization of Pentoxyverine citrate ion-pairs with sulfonephthalein dyes has been carried out using techniques like UV-visible spectroscopy and Fourier transform infrared absorption spectroscopy. These studies contribute to a deeper understanding of the molecular properties and stability of the drug (Mohamed et al., 2020).
Stability and Degradation Analysis :
- **Stability-Indic
Synthesis and Chemical Transformations :
- Ruthenium-Catalyzed Olefin Metathesis/Transfer Hydrogenation : Research involving the use of ruthenium complexes in olefin metathesis and transfer hydrogenation sequences highlights a novel synthetic route for the preparation of Pentoxyverine. Such studies offer new perspectives on the chemical synthesis of Pentoxyverine and related compounds (Zielinski et al., 2018).
Pharmacokinetic and Metabolic Profile Studies :
- Alverine Citrate Study : While not directly related to Pentoxyverine citrate, a study on Alverine citrate, a spasmolytic agent, provides insights into the pharmacokinetic and metabolic profiles of similar citrate-based drugs. This research could be indirectly relevant to understanding the metabolic pathways of Pentoxyverine citrate (Rizea‐Savu, Duna, & Sandulovici, 2021).
Drug Delivery Systems :
- Sildenafil Citrate Microemulsion-Loaded Hydrogel : A study focused on developing a microemulsion-loaded hydrogel for Sildenafil citrate, which is relevant for transdermal drug delivery systems. Such research indicates the potential for developing similar delivery systems for Pentoxyverine citrate, enhancing its application and effectiveness (Atipairin et al., 2020).
Potential Therapeutic Applications :
- Citrate-functionalized Hydroxyapatite Nanoparticles : The study on citrate-functionalized hydroxyapatite nanoparticles for pH-responsive drug delivery demonstrates the versatility of citrate in drug delivery systems. This could inspire future research into using Pentoxyverine citrate in similar innovative applications (Verma et al., 2016)
Safety And Hazards
properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDEXBCRLOVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177717 | |
Record name | Carbetapentane citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Carbetapentane citrate | |
CAS RN |
23142-01-0 | |
Record name | Carbetapentane citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbetapentane citrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbetapentane citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbetapentane citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOXYVERINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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